Agerafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.

CEP-32496 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibitor of RAF family kinases; structure in first source

Agerafenib (CAS: 1188910-76-0), also known as CEP-32496 or RXDX-105, is an orally bioavailable quinazoline-isoxazole urea derivative that functions as a dual inhibitor of BRAF V600E and RET kinases. For scientific procurement, its primary value proposition lies in its distinct kinase selectivity profile: unlike first-generation multi-kinase inhibitors, Agerafenib achieves sub-nanomolar inhibition of RET and low-nanomolar inhibition of BRAF while distinctly sparing vascular endothelial growth factor receptors (VEGFR1/2) in cellular environments [1]. This structural decoupling of RET/BRAF targeting from anti-angiogenic activity, combined with quantitative in vivo pharmacokinetic properties such as 100% oral bioavailability in mammalian models, makes Agerafenib a highly reliable baseline material for targeted oncology modeling, xenograft studies, and the development of mutation-specific radiotracers .

Research Fit

Attempting to substitute Agerafenib with older, broad-spectrum multi-kinase RET inhibitors like cabozantinib or vandetanib fundamentally compromises assay specificity and in vivo tolerability. These conventional alternatives possess high affinity for VEGFR2, which introduces severe confounding anti-angiogenic effects, endothelial dysfunction, and dose-limiting toxicities (such as hypertension) that restrict the therapeutic window in preclinical models [1]. Conversely, utilizing early-generation, strictly BRAF-selective inhibitors like vemurafenib fails to provide the necessary RET fusion coverage required for comprehensive non-small cell lung cancer (NSCLC) or thyroid cancer modeling [2]. Agerafenib’s highly tuned structural conformation allows it to bypass these off-target liabilities, ensuring that observed phenotypic responses and tumor growth inhibitions are strictly driven by RET or BRAF pathway modulation rather than generalized vascular toxicity [3].

Substitution Risk

References

- [1] OAE Publishing. 'RET kinase alterations in targeted cancer therapy.'

- [2] Drilon, A., et al. 'A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105.' Cancer Discovery, 2019.

- [3] AACR Journals. 'CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity.'

Cellular VEGFR-Sparing Profile vs. Cabozantinib

Agerafenib demonstrates an ~800-fold selectivity against VEGFR2/KDR compared to its primary RET activity. In cellular assays (HUVECs), Agerafenib is largely inactive against VEGFR1/2 phosphorylation (IC50 = 1,000–2,000 nM), whereas standard multi-kinase inhibitors like cabozantinib exhibit profound biochemical VEGFR2 inhibition (IC50 = 0.04 nM)[REFS-1, REFS-2].

| Evidence Dimension | Cellular VEGFR1/2 phosphorylation inhibition (HUVECs) |

| Target Compound Data | IC50 = 1,000–2,000 nM |

| Comparator Or Baseline | Cabozantinib (Biochemical VEGFR2 IC50 = 0.04 nM) |

| Quantified Difference | ~800-fold selectivity against VEGFR2/KDR for Agerafenib; massive anti-VEGFR potency for Cabozantinib |

| Conditions | Cellular phosphorylation assay in HUVECs vs. biochemical kinase assays |

Eliminates confounding anti-angiogenic toxicity and hypertension in in vivo models, allowing researchers to isolate RET/BRAF-specific therapeutic effects.

In Vivo Pharmacokinetic Reproducibility and Bioavailability

Unlike many lipophilic kinase inhibitors that suffer from poor or highly variable absorption, Agerafenib exhibits exceptional pharmacokinetic stability across mammalian species. Administration in beagle dogs and cynomolgus monkeys yields 100% oral bioavailability (%F) and low systemic clearance (5.0–6.7 mL/min/kg) .

| Evidence Dimension | Oral bioavailability (%F) and systemic clearance |

| Target Compound Data | %F = 100%; Clearance = 5.0–6.7 mL/min/kg |

| Comparator Or Baseline | Standard multi-kinase baselines (typically <30% bioavailability) |

| Quantified Difference | Near-perfect oral absorption and sustained plasma exposure |

| Conditions | Single dose (1 mg/kg IV and 10 mg/kg PO) in beagle dogs and cynomolgus monkeys |

Drastically simplifies preclinical formulation requirements and ensures highly reproducible dosing in xenograft models without relying on complex intravenous delivery vehicles.

BRAF V600E Cytotoxic Selectivity vs. Wild-Type BRAF

Agerafenib provides a highly specific therapeutic window for BRAF-mutant models. In cellular viability assays, Agerafenib exhibits a 15- to 85-fold shift in cytotoxicity, preferentially targeting cell lines harboring the BRAF V600E mutation while sparing wild-type BRAF cells [1].

| Evidence Dimension | Shift in cellular cytotoxicity (IC50) |

| Target Compound Data | 15- to 85-fold higher potency in V600E vs. WT |

| Comparator Or Baseline | Wild-Type BRAF cell lines (Internal Baseline) |

| Quantified Difference | 15- to 85-fold shift in cell viability IC50 |

| Conditions | In vitro cellular viability assays across a panel of BRAF V600E and WT cell lines |

Provides a robust, clean therapeutic window for studying BRAF-mutant melanomas and carcinomas without inducing broad wild-type RAF pathway toxicity in healthy control cells.

Differential Efficacy in Specific RET Fusion Partners

Agerafenib exhibits highly divergent efficacy based on the specific upstream RET fusion partner. In clinical and advanced preclinical models, Agerafenib achieved a 67% objective response rate (ORR) in non-KIF5B RET fusions (such as CCDC6-RET and NCOA4-RET), compared to a 0% ORR in KIF5B-RET fusions [1].

| Evidence Dimension | Objective Response Rate (ORR) |

| Target Compound Data | 67% ORR in non-KIF5B RET fusions |

| Comparator Or Baseline | KIF5B-RET fusions (0% ORR) |

| Quantified Difference | 67% absolute difference in response rate based on fusion partner |

| Conditions | RET-rearranged NSCLC models (Phase Ib cohort) |

Dictates procurement strategy: Agerafenib is the optimal tool compound for modeling CCDC6-RET and NCOA4-RET malignancies, but should be avoided for KIF5B-RET studies.

Preclinical Modeling of Non-KIF5B RET Fusions

Ideal for xenograft and in vitro studies targeting CCDC6-RET and NCOA4-RET driven NSCLC and thyroid cancers, where it demonstrates superior objective response rates and subnanomolar inhibition [1].

Decoupling Kinase Inhibition from Angiogenesis

The definitive choice for tumor microenvironment research where RET or BRAF pathways must be inhibited without triggering VEGFR-mediated vascular disruption or endothelial toxicity[2].

High-Throughput In Vivo Efficacy Studies

Highly recommended for mammalian models requiring simple oral administration, leveraging its 100% oral bioavailability and low clearance to ensure reproducible systemic exposure without complex formulation.

Development of Non-Invasive PET Radiotracers

Utilized as a high-affinity precursor ([11C]CEP-32496) for positron emission tomography (PET) imaging, enabling precise in vivo mapping of BRAF V600E mutations in melanoma models [3].

Application Fit

References

- [1] Drilon, A., et al. 'A Phase I/Ib Trial of the VEGFR-Sparing Multikinase RET Inhibitor RXDX-105.' Cancer Discovery, 2019.

- [2] AACR Journals. 'CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity.'

- [4] PubMed. 'Pharmacokinetic Evaluation of [11C]CEP-32496 in Nude Mice Bearing BRAFV600E Mutation-Induced Melanomas.'

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

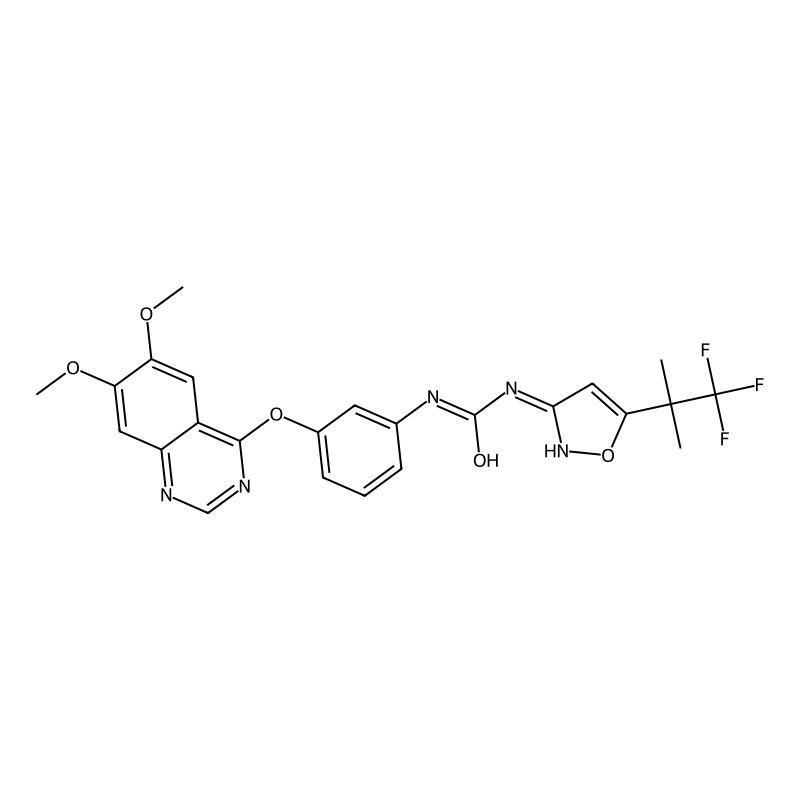

[2]. Rowbottom MW, Faraoni R, Chao Q, et al. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. J Med Chem. 2012 Feb 9;55(3):1082-105.

Explore Compound Types